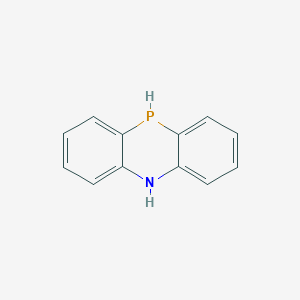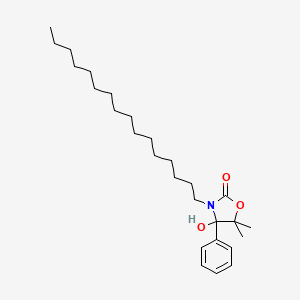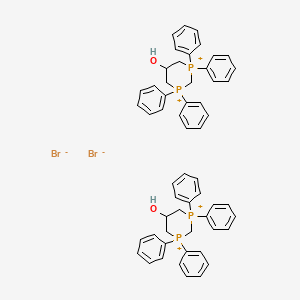
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide is a complex organophosphorus compound. It is characterized by the presence of two phosphorus atoms, each bonded to two phenyl groups, and a hydroxyl group. The compound is typically encountered as a dibromide salt, which enhances its stability and solubility in various solvents.
Méthodes De Préparation
The synthesis of 1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide involves multiple steps. One common method includes the reductive coupling of chlorodiphenylphosphine using sodium as a reducing agent. The reaction proceeds as follows:
[ 2 \text{Ph}_2\text{PCl} + 2 \text{Na} \rightarrow \text{Ph}_2\text{P-PPh}_2 + 2 \text{NaCl} ]
The resulting tetraphenyldiphosphine can then be further reacted with appropriate reagents to introduce the hydroxyl group and form the final dibromide salt .
Analyse Des Réactions Chimiques
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of flame retardants and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism by which 1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide is unique due to its specific structural features and reactivity. Similar compounds include:
Tetraphenyldiphosphine: Lacks the hydroxyl group and is less reactive.
1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane: Contains silicon atoms instead of phosphorus and has different chemical properties.
These comparisons highlight the distinct characteristics and applications of this compound.
Propriétés
Numéro CAS |
66479-01-4 |
|---|---|
Formule moléculaire |
C56H56Br2O2P4+2 |
Poids moléculaire |
1044.7 g/mol |
Nom IUPAC |
1,1,3,3-tetraphenyl-1,3-diphosphinane-1,3-diium-5-ol;dibromide |
InChI |
InChI=1S/2C28H28OP2.2BrH/c2*29-24-21-30(25-13-5-1-6-14-25,26-15-7-2-8-16-26)23-31(22-24,27-17-9-3-10-18-27)28-19-11-4-12-20-28;;/h2*1-20,24,29H,21-23H2;2*1H/q2*+2;;/p-2 |
Clé InChI |
ASZZTNKMBNJBOG-UHFFFAOYSA-L |
SMILES canonique |
C1C(C[P+](C[P+]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O.C1C(C[P+](C[P+]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



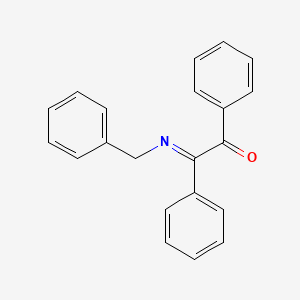
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
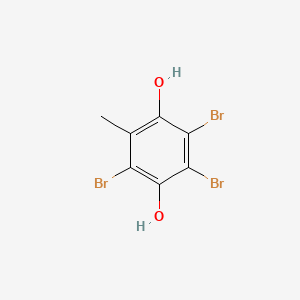
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
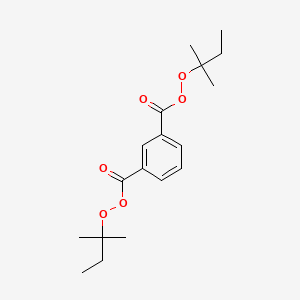
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)


